3-Methoxy-5-(2-phenylethyl)phenol

Description

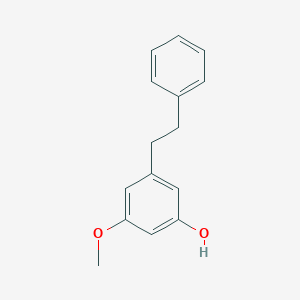

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFWCAKFRCLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170114 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-59-5 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17635-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methoxy-5-(2-phenylethyl)phenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 3-Methoxy-5-(2-phenylethyl)phenol, a compound of interest in medicinal chemistry and related fields. The presented multi-step synthesis employs well-established organic reactions, including selective protection, methylation, Wittig olefination, and catalytic hydrogenation. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available 3,5-dihydroxybenzaldehyde. The overall strategy is outlined below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzaldehyde

This initial step aims to selectively protect one of the two hydroxyl groups of 3,5-dihydroxybenzaldehyde as a benzyl ether. This regioselectivity is crucial for the subsequent methylation step.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.05 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-5-hydroxybenzaldehyde.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 3,5-Dihydroxybenzaldehyde | 138.12 | 1.00 | 13.81 | - |

| Benzyl Bromide | 171.04 | 1.05 | 17.96 | 12.0 |

| Potassium Carbonate | 138.21 | 1.10 | 15.20 | - |

| 3-(Benzyloxy)-5-hydroxybenzaldehyde | 228.24 | - | Yield Dependent | - |

Table 1: Reagents for the selective monobenzylation of 3,5-dihydroxybenzaldehyde.

Step 2: Methylation of 3-(Benzyloxy)-5-hydroxybenzaldehyde

The free phenolic hydroxyl group of 3-(benzyloxy)-5-hydroxybenzaldehyde is methylated in this step.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 3-(benzyloxy)-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

-

After completion, filter the solid potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(benzyloxy)-5-methoxybenzaldehyde.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 3-(Benzyloxy)-5-hydroxybenzaldehyde | 228.24 | 1.00 | 22.82 | - |

| Dimethyl Sulfate | 126.13 | 1.20 | 15.14 | 11.4 |

| Potassium Carbonate | 138.21 | 1.50 | 20.73 | - |

| 3-(Benzyloxy)-5-methoxybenzaldehyde | 242.27 | - | Yield Dependent | - |

Table 2: Reagents for the methylation of 3-(benzyloxy)-5-hydroxybenzaldehyde.

Step 3: Wittig Reaction of 3-(Benzyloxy)-5-methoxybenzaldehyde

The aldehyde is converted to a stilbene derivative via a Wittig reaction with benzyltriphenylphosphonium chloride.

Reaction Scheme:

Experimental Protocol:

-

Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hydride (1.2 eq) portion-wise to generate the ylide (indicated by a color change).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 3-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-(benzyloxy)-3-methoxy-5-((E)-2-phenylethenyl)benzene.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 3-(Benzyloxy)-5-methoxybenzaldehyde | 242.27 | 1.00 | 24.23 | - |

| Benzyltriphenylphosphonium chloride | 388.88 | 1.20 | 46.67 | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.20 | - | 48.0 |

| 1-(Benzyloxy)-3-methoxy-5-stilbene | 316.40 | - | Yield Dependent | - |

Table 3: Reagents for the Wittig reaction.

Step 4: Catalytic Hydrogenation of 1-(Benzyloxy)-3-methoxy-5-((E)-2-phenylethenyl)benzene

In the final step, the stilbene double bond is reduced to a single bond, and the benzyl protecting group is simultaneously removed via catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the stilbene derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 1-(Benzyloxy)-3-methoxy-5-stilbene | 316.40 | 1.00 | 31.64 | - |

| 10% Palladium on Carbon | - | 0.05-0.10 | 0.5-1.0 | - |

| Hydrogen | 2.02 | Excess | - | - |

| This compound | 228.29 | - | Yield Dependent | - |

Table 4: Reagents for catalytic hydrogenation.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and dependencies of the key transformations in this synthesis.

Caption: Logical dependencies of the synthetic steps.

Conclusion

This technical guide provides a detailed and logical framework for the synthesis of this compound. The described multi-step approach is based on reliable and well-documented chemical transformations, offering a clear path for researchers to obtain this valuable compound for further investigation. The provided protocols and data tables are intended to serve as a comprehensive resource for the successful execution of this synthesis in a laboratory setting. Researchers are advised to adhere to all standard laboratory safety procedures when handling the listed reagents.

An In-depth Technical Guide to 3-Methoxy-5-(2-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological activities of 3-Methoxy-5-(2-phenylethyl)phenol. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties

This compound, also known by its synonyms 3-O-Methyldihydropinosylvin and Dihydropinosylvin monomethyl ether, is a phenolic compound that has been identified in various natural sources, including Pinus cembra and Bursaphelenchus xylophilus[1]. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | [1][2][3] |

| Molecular Weight | 228.29 g/mol | [1][2][3] |

| CAS Number | 17635-59-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 368.7 °C at 760 mmHg (Predicted) | [2] |

| pKa (Predicted) | 10.13 ± 0.10 | This is a predicted value. |

| LogP (Predicted) | 3.8 | [1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol and acetone. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability and Details | Source |

| Mass Spectrometry (MS) | GC-MS data available. | [4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra are available. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and general protocols for similar compounds.

A plausible synthetic route to this compound involves the Wittig reaction between 3-methoxy-5-hydroxybenzaldehyde and benzyltriphenylphosphonium chloride, followed by reduction of the resulting stilbene.

Materials:

-

3-methoxy-5-hydroxybenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or other suitable base

-

Dry tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Methanol or Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Hydrogenation apparatus

Procedure:

Step 1: Synthesis of 3-Methoxy-5-(2-phenylethenyl)phenol (Stilbene intermediate)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq) and dry THF.

-

Cool the suspension to 0 °C in an ice bath and slowly add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep red/orange is typically observed).

-

Cool the reaction mixture back to 0 °C and add a solution of 3-methoxy-5-hydroxybenzaldehyde (1.0 eq) in dry THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude stilbene product.

Step 2: Reduction to this compound

-

Dissolve the crude 3-methoxy-5-(2-phenylethenyl)phenol from the previous step in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

The crude product can be purified by flash column chromatography on silica gel.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Fraction collector or test tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid or oil.

Analysis of the purified product can be performed using GC-MS to confirm its identity and purity. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

-

Dry pyridine or other suitable solvent

-

Vials for sample preparation

Procedure:

-

Derivatization (Silylation):

-

Dissolve a small amount (approx. 1 mg) of the purified product in dry pyridine (100 µL) in a vial.

-

Add the silylating agent (e.g., BSTFA with 1% TMCS, 100 µL).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-550

-

-

Data Analysis:

-

Analyze the resulting chromatogram and mass spectrum. The mass spectrum of the silylated derivative should show a molecular ion peak corresponding to the addition of the silyl group(s) and characteristic fragmentation patterns.

-

Biological Activity and Potential Mechanisms of Action

This compound, as dihydropinosylvin monomethyl ether, has demonstrated nematicidal activity, suggesting its potential as a natural pesticide[4][6]. It has also been noted for its potential anti-influenza virus activity[4].

While specific signaling pathways for this compound have not been fully elucidated, the biological activities of structurally related stilbenoids and phenolic compounds suggest potential mechanisms of action. These may include:

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals.

-

Modulation of Inflammatory Pathways: Related compounds have been shown to interact with key inflammatory signaling pathways such as NF-κB and MAPK.

-

Interaction with Cell Signaling Cascades: Other natural phenols have been found to modulate pathways like the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.

Visualizations

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

- 1. invivochem.net [invivochem.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Dihydropinosylvin | C14H14O2 | CID 442700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dihydropinosylvin monomethyl ether | 17635-59-5 | MOLNOVA [molnova.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. DIHYDROPINOSYLVIN MONOMETHYL ETHER | 17635-59-5 [chemicalbook.com]

Spectroscopic Profile of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound of interest to researchers in drug development and natural product chemistry. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 17635-59-5, Molecular Formula: C₁₅H₁₆O₂) are presented below. This compound is also known by other names including 3-O-Methyldihydropinosylvin and 5-Methoxy-bibenzyl-3-ol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not available in search results, but spectra are noted as available in databases.[1][2] |

Note: Detailed peak lists and coupling constants for ¹H and ¹³C NMR were not fully available in the initial search. The availability of NMR spectra is indicated in chemical databases, suggesting the data exists within specialized resources.[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption |

| Specific peak data not available in search results, but a Vapor Phase IR Spectrum is noted as available.[1] |

Note: A vapor phase IR spectrum is available for this compound, which would provide characteristic vibrational frequencies for its functional groups.[1]

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Fragmentation |

| Specific fragmentation data not available in search results, but a GC-MS spectrum is noted as available.[1] |

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which would provide information on the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are crucial for reproducibility. While specific protocols for this compound were not explicitly found, the following are generalized methodologies for the analysis of phenolic compounds.

NMR Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent. For vapor phase IR, the sample is heated to produce a vapor in the IR beam path.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be employed to increase the volatility of the phenolic hydroxyl group, for instance, by silylation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 300 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Typically scanned from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Logical Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is outlined in the diagram below.

References

An In-depth Technical Guide to 3-Methoxy-5-(2-phenylethyl)phenol: Discovery, Natural Sources, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring phenolic compound also known as dihydropinosylvin monomethyl ether. The document details its discovery, principal natural sources, and methods for its isolation and characterization. Furthermore, it consolidates available data on its biological activities, with a particular focus on its notable nematicidal properties. Experimental protocols for its extraction and purification are presented, alongside quantitative data on its occurrence and bioactivity. Finally, a proposed mechanism of action for its nematicidal effects is visualized through a signaling pathway diagram, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound, a derivative of stilbene, belongs to the class of organic compounds known as stilbenoids[1]. While the precise first isolation of this specific molecule is not definitively documented in readily available literature, its discovery is intrinsically linked to the pioneering work on pine heartwood constituents in the mid-20th century. Early investigations into the phenolic components of various Pinus species led to the identification of pinosylvin and its monomethyl ether. The corresponding dihydrogenated form, this compound, was subsequently identified as a significant component of the heartwood of several pine species. It is also recognized by its synonym, dihydropinosylvin monomethyl ether.

Chemical Structure and Properties:

-

Molecular Formula: C₁₅H₁₆O₂

-

Molecular Weight: 228.29 g/mol

-

CAS Number: 17635-59-5

-

IUPAC Name: this compound

-

Synonyms: Dihydropinosylvin monomethyl ether, 3-O-Methyldihydropinosylvin

Natural Sources

This compound is predominantly found in the heartwood of various species of the Pinus genus. Its presence is a characteristic feature of the defensive chemistry of these trees, contributing to their resistance against pests and pathogens.

| Natural Source | Family | Organism Part | Reference |

| Pinus cembra (Swiss pine) | Pinaceae | Heartwood | |

| Pinus sylvestris (Scots pine) | Pinaceae | Heartwood | |

| Pinus mugo (Mountain pine) | Pinaceae | Not specified | |

| Pinus pinaster (Maritime pine) | Pinaceae | Not specified | |

| Pinus albicaulis (Whitebark pine) | Pinaceae | Not specified | |

| Bauhinia purpurea (Purple orchid tree) | Fabaceae | Not specified | |

| Bursaphelenchus xylophilus (Pinewood nematode) | Aphelenchoididae | Associated with infected pines | |

| Pseudomonas cichorii | Pseudomonadaceae | Not specified |

Experimental Protocols: Isolation from Natural Sources

The following is a representative protocol for the isolation of this compound from pine heartwood, compiled from established methodologies for the extraction of phenolic compounds from plant materials.

Extraction Workflow

Caption: Workflow for the isolation of this compound.

Detailed Methodology

-

Sample Preparation: Air-dried heartwood from a suitable Pinus species is ground into coarse shavings or a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered heartwood is placed in a cellulose thimble and extracted with acetone or ethanol in a Soxhlet apparatus for 24-48 hours. The solvent is chosen based on its ability to efficiently solubilize phenolic compounds.

-

Concentration: The resulting extract is filtered to remove any solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate. The phenolic compounds, including this compound, will preferentially partition into the ethyl acetate phase.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components of the extract.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) or by recrystallization to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with its nematicidal effects being the most prominently reported.

Nematicidal Activity

This compound exhibits significant nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus, a major pest of pine forests.

| Activity | Target Organism | Metric | Value | Reference |

| Nematicidal | Bursaphelenchus xylophilus | LC₅₀ (48h) | 37.2 µg/mL | |

| Nematicidal | Aphelenchoides besseyi | LC₅₀ (48h) | 36.6 µg/mL | |

| Nematicidal | Ditylenchus destructor | LC₅₀ (48h) | 43.4 µg/mL |

Antioxidant and Anti-inflammatory Activities

While specific IC₅₀ values for the pure compound are not extensively reported, stilbenoids as a class are known for their antioxidant and anti-inflammatory properties. The phenolic hydroxyl group is a key contributor to its radical scavenging ability. Its anti-inflammatory effects are likely mediated through the modulation of inflammatory pathways. Further research is required to quantify these activities for the pure compound.

Proposed Mechanism of Nematicidal Action

The precise signaling pathways disrupted by this compound in nematodes have not been fully elucidated. However, based on studies of other stilbenoids and nematicidal phenolic compounds, a plausible mechanism of action involves the disruption of the nematode's nervous system and cellular membrane integrity.

Caption: Inferred mechanism of nematicidal action.

This proposed pathway suggests that this compound, due to its lipophilic nature, can penetrate the nematode's cuticle and disrupt the integrity of neuronal cell membranes. This can lead to altered ion channel function, impaired neurotransmission, and ultimately paralysis. Concurrently, the compound may induce mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS), causing cellular damage through oxidative stress and triggering programmed cell death.

Conclusion and Future Directions

This compound is a naturally occurring stilbenoid with significant biological potential, particularly as a nematicidal agent. Its presence in various pine species highlights its role in plant defense and underscores its potential for development as a biopesticide. While its discovery is rooted in early phytochemical explorations, there remains a need for more detailed studies to fully characterize its pharmacological profile.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways affected by this compound in nematodes and other organisms.

-

Conducting comprehensive studies to quantify its antioxidant, anti-inflammatory, and other potential therapeutic activities.

-

Investigating its potential for synergistic effects with other natural or synthetic compounds.

-

Developing efficient and sustainable methods for its synthesis or extraction to support further research and potential commercial applications.

This technical guide serves as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of this compound.

References

Unraveling the Molecular Mechanisms of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring stilbenoid also known as Dihydropinosylvin methyl ether or 3-O-Methyldihydropinosylvin, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its proposed mechanism of action, drawing from studies on the compound and its structural analogs. The primary modes of action appear to be centered on its anti-inflammatory and antioxidant properties, with evidence suggesting inhibition of key enzymes involved in melanogenesis and inflammation, as well as modulation of intracellular signaling pathways. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key biological pathways implicated in its activity.

Core Biological Activities and Molecular Targets

This compound is a phenolic compound found in various plant species, including pines.[1] Its biological activities are thought to be primarily driven by its ability to interact with specific enzymes and signaling proteins. The core mechanisms identified through direct and analogous compound studies include:

-

Enzyme Inhibition: The compound is implicated in the inhibition of enzymes such as tyrosinase and cyclooxygenase (COX).

-

Modulation of Inflammatory Signaling: Evidence points towards the regulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

-

Antioxidant Activity: As a phenolic compound, it is suggested to possess free-radical scavenging properties, contributing to its overall cytoprotective effects.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes indicative inhibitory concentrations from studies on closely related stilbenoid compounds. This data provides a comparative framework for understanding its potential potency.

| Target Enzyme/Pathway | Test Compound (Analog) | Assay System | IC50/EC50 | Reference Compound |

| Tyrosinase (Monophenolase) | Ethyl Acetate Extract of Padina sp. | Mushroom Tyrosinase Assay | 132.92 µg/mL | Kojic Acid (20.99 µg/mL) |

| Tyrosinase (Diphenolase) | Ethyl Acetate Extract of Padina sp. | Mushroom Tyrosinase Assay | 178.33 µg/mL | Kojic Acid (31.76 µg/mL) |

| Cyclooxygenase-2 (COX-2) | Metamizol | LPS-activated murine macrophages | 12 ± 1.8 µg/ml | - |

| NF-κB Activation | - | TNF-α induced HEK 293 cells | - | - |

Note: The data presented for tyrosinase inhibition is from a crude extract and not the purified compound. The COX-2 and NF-κB data are from studies on general inflammatory modulators and serve to provide context for potential activity. Further research is required to determine the specific IC50/EC50 values for this compound.

Key Signaling Pathways and Proposed Mechanisms of Action

Inhibition of Melanogenesis via Tyrosinase

This compound is proposed to inhibit melanogenesis, the process of melanin production, by targeting the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin synthesis.

Proposed Mechanism: By binding to the active site of tyrosinase, this compound may act as a competitive or non-competitive inhibitor, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This leads to a reduction in melanin synthesis.

Anti-inflammatory Effects via COX Inhibition and NF-κB/MAPK Modulation

The anti-inflammatory properties of this compound are likely multifaceted, involving the inhibition of pro-inflammatory enzyme activity and the modulation of key intracellular signaling cascades.

3.2.1. Cyclooxygenase (COX) Inhibition

Stilbenoids are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.

Proposed Mechanism: this compound may inhibit the activity of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This would lead to a decrease in the production of prostaglandins, such as PGE2, thereby reducing inflammation, pain, and fever.

3.2.2. Modulation of NF-κB and MAPK Signaling Pathways

Studies on related methoxy-stilbene derivatives suggest that they can suppress inflammatory responses by inactivating the NF-κB and MAPK signaling pathways.[2]

Proposed Mechanism: Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Simultaneously, the compound may also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK. The inactivation of these pathways would further contribute to the downregulation of inflammatory gene expression.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

In Vitro Tyrosinase Activity Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add various concentrations of the test compound, mushroom tyrosinase solution, and phosphate buffer (pH 6.8).

-

Initiate the reaction by adding the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity).

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of MAPK pathway proteins (p38, JNK, ERK) in cultured cells.

Methodology:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with different concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Reporter Gene Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Transfect a suitable cell line (e.g., HEK 293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A control plasmid with a constitutively active promoter (e.g., Renilla luciferase) should also be co-transfected for normalization.

-

Treat the transfected cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the activity of both the experimental (firefly luciferase) and control (Renilla luciferase) reporters using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

Conclusion and Future Directions

The available evidence suggests that this compound exerts its biological effects through a combination of enzyme inhibition and modulation of key inflammatory signaling pathways. Its potential to inhibit tyrosinase and cyclooxygenase, coupled with its likely interference with NF-κB and MAPK signaling, makes it a promising candidate for further investigation in the fields of dermatology and inflammatory diseases.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 and EC50 values of the purified compound against its putative molecular targets.

-

In Vivo Studies: Validating the observed in vitro effects in relevant animal models of skin hyperpigmentation and inflammation.

-

Target Deconvolution: Employing advanced techniques such as cellular thermal shift assays (CETSA) and affinity chromatography to identify a broader range of direct binding partners and uncover novel mechanisms of action.

A more in-depth understanding of the molecular interactions of this compound will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Bioactive Potential of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring phenolic compound also known by its synonym Dihydropinosylvin methyl ether, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this molecule, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C15H16O2 | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| CAS Number | 17635-59-5 | [1] |

| Appearance | Powder or crystal | [2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | 390 °C | [2] |

| Synonyms | Dihydropinosylvin methyl ether, Dihydropinosylvin monomethyl ether, 3-O-Methyldihydropinosylvin | [1] |

Potential Biological Activities

Preliminary investigations and the compound's structural similarity to other bioactive molecules suggest a range of potential biological activities. These include antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. This guide will delve into the available data and methodologies for assessing these activities.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant potential of this compound is an area of active investigation.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant capacity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific quantitative data for this compound is not yet prominently available in the literature, the following protocol outlines the standard procedure for its determination.

Workflow for DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.

-

Prepare a fresh working solution of DPPH in the same solvent to a known concentration (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add varying concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette.

-

Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. The structural resemblance of this compound to other known anti-inflammatory agents, such as resveratrol, suggests its potential to modulate inflammatory pathways. Key signaling pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Signaling Pathway Involvement

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

A standard in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Workflow for Nitric Oxide Production Assay

Caption: Workflow of the nitric oxide production assay.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in appropriate media and conditions.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only).

-

-

Nitrite Measurement:

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system, which involves a colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

-

Determine the IC50 value for the inhibition of NO production.

-

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The phenolic structure of this compound makes it a candidate for tyrosinase inhibition.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Mushroom tyrosinase is commonly used for in vitro screening of tyrosinase inhibitors due to its commercial availability and high activity.

Workflow for Tyrosinase Inhibition Assay

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), in the same buffer.

-

Prepare solutions of this compound at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations.

-

Pre-incubate the mixture for a short period.

-

Initiate the enzymatic reaction by adding the L-DOPA solution.

-

Include controls with a known inhibitor (e.g., kojic acid) and without any inhibitor.

-

-

Data Analysis:

-

Monitor the rate of dopachrome formation by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tyrosinase activity.

-

Conclusion and Future Directions

This compound presents as a promising natural compound with the potential for multiple biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these activities. Further research is warranted to generate robust quantitative data, elucidate the precise mechanisms of action, and explore the potential for this compound in the development of new therapeutic and cosmetic applications. Future studies should focus on in vivo models to validate the in vitro findings and assess the safety and efficacy of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methoxy-5-(2-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with potential applications in various scientific fields. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. The guide includes step-by-step procedures for solubility assessment using the shake-flask method and for evaluating stability under stress conditions, in alignment with standard practices for drug development and chemical research. Furthermore, this document presents logical workflows for these experimental processes through diagrams to facilitate clear understanding and implementation.

Introduction

This compound, also known as Dihydropinosylvin monomethyl ether, is a phenolic compound that has garnered interest for its potential biological activities.[1] Accurate determination of its solubility and stability is a fundamental prerequisite for its development in any application, from pharmaceutical formulations to materials science. This guide outlines the necessary experimental frameworks to thoroughly characterize these properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Melting Point | 49-53°C | [1] |

| Boiling Point | 368.7°C at 760 mmHg | [1] |

| Qualitative Solubility | Soluble in organic solvents such as ethanol and acetone; poorly soluble in water. | [2] |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[3][4] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (isocratic or gradient) with a UV detector.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration from the peak area using the calibration curve.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Caption: Experimental workflow for determining the solubility of this compound.

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity and detecting the formation of new chromophores, while an MS detector can help in identifying the structure of degradation products.

-

Quantify the remaining amount of this compound at each time point.

-

Calculate the percentage of degradation.

-

Caption: Workflow for the forced degradation stability testing of this compound.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these methodologies will enable researchers and drug development professionals to generate the critical data necessary for advancing the scientific understanding and potential applications of this compound. The provided workflows serve as a visual aid to streamline the experimental processes.

References

Preliminary Toxicity Profile of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxy-5-(2-phenylethyl)phenol, also known by its synonym Dihydropinosylvin methyl ether, is a naturally occurring stilbenoid found in various plant species, notably within the heartwood of Pinus species.[1][2] As a compound with potential pharmacological applications, including antioxidant and antiviral activities, understanding its preliminary toxicity is crucial for further development.[3] This technical guide synthesizes the currently available, albeit limited, toxicity-related data for this compound, focusing on its known hazard classifications and biological effects. Due to a scarcity of formal toxicological studies in mammalian systems, this document emphasizes its well-documented nematicidal properties as a primary indicator of its bioactivity.

Hazard Identification

While comprehensive toxicological studies are not publicly available, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements and classifications.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from PubChem.

Nematicidal Activity: A Key Bioactivity

The most extensively documented bioactivity of this compound is its potent nematicidal effect against the pine wood nematode (Bursaphelenchus xylophilus).[4][5] This activity highlights its potential as a natural pesticide and serves as a key indicator of its toxic potential to certain organisms.

Experimental Protocol: Nematicidal Assay

The following protocol is based on studies investigating the nematicidal effects of Pinus strobus callus extracts containing this compound.[4][6]

1. Preparation of Test Solution:

-

Crude ethanol extracts from aged (Pinus strobus) calli are prepared.

-

The concentration of this compound (DPME) and Pinosylvin monomethyl ether (PME) in the extract is quantified, for instance, to 120 µg/ml DPME and 5.16 µg/ml PME.[4]

2. Nematode Culture and Inoculation:

-

Pine wood nematodes (Bursaphelenchus xylophilus) are cultured and harvested.

-

Approximately 50 adult and 80 juvenile nematodes are inoculated into each well of a 96-well plate containing the test solution.[5]

3. Incubation and Observation:

-

The 96-well plates are incubated for 24 hours at 25°C.[5]

-

Nematode immobilization is observed under a microscope.

4. Data Analysis:

-

The percentage of immobilized nematodes is calculated to determine the nematicidal activity.

-

Results have shown that a solution containing 120 µg/ml of DPME can lead to 100% immobilization of adult and 66.7% immobilization of juvenile pine wood nematodes within 24 hours.[4]

Other Reported Biological Activities

Beyond its nematicidal effects, this compound has been noted for other biological activities, which may inform its toxicological profile:

-

Antifungal and Antibacterial Properties: As a component of pine heartwood, it contributes to the natural durability of the wood, suggesting fungitoxic properties.[1][2]

-

Molecular Docking Studies: Research has shown that dihydropinosylvin methyl ether has the potential to interact with human estrogen receptors, although the physiological implications of this are not well understood.[3]

Conclusion and Future Directions

The current body of scientific literature on the toxicity of this compound is sparse, particularly concerning its effects on mammalian systems. The available data is primarily limited to GHS hazard classifications and its well-documented nematicidal activity. While these provide a preliminary indication of its bioactivity, they are insufficient for a comprehensive safety assessment for drug development purposes.

Future research should prioritize standardized toxicological evaluations, including:

-

Acute and chronic toxicity studies in rodent models to determine LD50 values and identify target organs.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.

-

In vitro cytotoxicity studies on various human cell lines to understand its cellular mechanisms of toxicity.

-

Investigation of its metabolic pathways to identify potential toxic metabolites.

A thorough understanding of these toxicological endpoints is essential before this compound can be considered for any therapeutic application.

References

- 1. kf.tuzvo.sk [kf.tuzvo.sk]

- 2. Phytochemical Analysis of Pinus cembra Heartwood—UHPLC-DAD-ESI-MSn with Focus on Flavonoids, Stilbenes, Bibenzyls and Improved HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Methoxy-5-(2-phenylethyl)phenol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin methyl ether, is a naturally occurring phenolic compound found in various plant species.[1][2] Belonging to the stilbenoid class of molecules, it possesses a core structure shared by other bioactive compounds with known antioxidant and anti-inflammatory properties. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on investigating its potential anti-inflammatory effects.

While direct literature on the specific cell culture applications of this compound is limited, the provided protocols are based on established methodologies for structurally related methoxyphenolic compounds and stilbenoids. These notes will enable researchers to effectively design and execute experiments to evaluate its biological activity.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol [2][3] |

| CAS Number | 17635-59-5 |

| Synonyms | Dihydropinosylvin methyl ether, 3-O-Methyldihydropinosylvin |

| Appearance | Powder or crystal |

| Solubility | Soluble in DMSO, Ethanol, and other organic solvents. |

Biological Activity and Potential Applications

Based on the activity of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory properties. The primary application in cell culture is to investigate its ability to modulate inflammatory responses in various cell types, particularly in immune cells like macrophages.

Potential mechanisms to investigate include:

-

Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (TNF-α, IL-6, IL-1β).

-

Modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentrations in cell culture medium.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

-

Procedure:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

-

Ensure complete dissolution by gentle vortexing or brief sonication.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammatory responses.

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound. Remember to include a vehicle control (DMSO).

-

Pre-incubate the cells with the compound for a specific duration (e.g., 1-2 hours).

-

Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for the desired experimental period (e.g., 24 hours for NO and cytokine measurements).

-

Cell Viability Assay (MTT Assay)

Before evaluating the biological activity of this compound, it is essential to determine its cytotoxic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified by measuring its absorbance.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and treat them with this compound and LPS as described in section 2.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

-

Cytokine Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant from treated cells as described in section 2.

-

Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.5 ± 4.8 |

| 5 | 97.1 ± 5.5 |

| 10 | 95.8 ± 6.1 |

| 25 | 92.3 ± 5.9 |

| 50 | 88.7 ± 6.3 |

| 100 | 75.4 ± 7.1 |

Table 2: Hypothetical Inhibitory Effects of this compound on LPS-Induced Production of NO and Pro-inflammatory Cytokines in RAW 264.7 Macrophages

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.6 ± 110.2 | 850.4 ± 75.3 |

| LPS + Cpd (10 µM) | 30.2 ± 2.5 | 875.4 ± 95.1 | 610.9 ± 68.2 |

| LPS + Cpd (25 µM) | 18.5 ± 1.9 | 550.8 ± 60.7 | 420.1 ± 45.8 |

| LPS + Cpd (50 µM) | 9.7 ± 1.1 | 275.3 ± 35.4 | 215.6 ± 28.9 |

Cpd: this compound

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

- 1. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H16O2 | CID 636980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

Application Notes and Protocols for 3-Methoxy-5-(2-phenylethyl)phenol in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with known antioxidant properties, for use in a variety of in vitro assays. The protocol emphasizes the preparation of stock and working solutions to ensure solubility and minimize solvent-induced artifacts in experimental results. Additionally, this document outlines standard methodologies for common antioxidant assays and provides a visual representation of a key signaling pathway potentially modulated by this class of compounds.

Physicochemical Properties and Solubility

This compound, also known as Dihydropinosylvin methyl ether, is an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of approximately 228.29 g/mol .[1] Its phenolic structure contributes to its poor solubility in aqueous solutions. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. For in vitro studies, DMSO is the recommended solvent for preparing concentrated stock solutions due to its high solubilizing power and miscibility with aqueous cell culture media.

Table 1: Solubility and Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Powder or crystal | |

| Aqueous Solubility | Poor | |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, acetone |

Protocol for Dissolving this compound

This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution to working concentrations for in vitro assays.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Appropriate cell culture medium or assay buffer

Preparation of a 10 mM Stock Solution

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

-

Mass (mg) = 10 mmol/L * 0.001 L * 228.29 g/mol * 1000 mg/g = 2.28 mg

-

-

Weigh the compound: Carefully weigh 2.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

-

Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

-

Determine the final desired concentration: For in vitro assays, the final concentration of this compound will vary depending on the experimental design.

-

Calculate the dilution factor: Based on the stock solution concentration (10 mM), calculate the required dilution to achieve the final working concentration.

-